7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester

Antimicrobial Research Quinoline SAR Cinchophen Differentiation

7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester (CAS 825620-22-2) is a 7-substituted 4-hydroxyquinoline methyl ester with the systematic IUPAC name methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate and molecular formula C₁₇H₁₃NO₃ (MW 279.29 g/mol). The compound belongs to the 4-hydroxyquinoline (4-quinolone) structural class, which has been formally investigated for anticoccidial activity, efflux pump inhibition, antimalarial activity, and cytotoxic applications.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 825620-22-2
Cat. No. B11844688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester
CAS825620-22-2
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C17H13NO3/c1-21-17(20)12-7-8-13-15(9-12)18-14(10-16(13)19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
InChIKeyGSAWVSUQLRKNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester (CAS 825620-22-2): Physicochemical Baseline for Research Procurement


7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester (CAS 825620-22-2) is a 7-substituted 4-hydroxyquinoline methyl ester with the systematic IUPAC name methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate and molecular formula C₁₇H₁₃NO₃ (MW 279.29 g/mol) [1]. The compound belongs to the 4-hydroxyquinoline (4-quinolone) structural class, which has been formally investigated for anticoccidial activity, efflux pump inhibition, antimalarial activity, and cytotoxic applications [2][3][4][5]. Its substitution pattern—a 2-phenyl group, a 4-hydroxy/4-oxo tautomeric site, and a 7-position methyl carboxylate ester—distinguishes it from the more extensively studied 4-carboxylate regioisomer series (e.g., cinchophen derivatives) [6].

Why 4-Hydroxyquinoline Methyl Esters Are Not Interchangeable: Key Differentiation Drivers for CAS 825620-22-2


The 4-hydroxyquinoline scaffold supports pronounced position- and substitution-dependent pharmacological profiles, making generic interchange between regioisomers and close analogs unsupportable without confirmatory data. The 7-carboxylate methyl ester (CAS 825620-22-2) places the ester function para to the quinoline nitrogen, yielding fundamentally different electronic distribution, hydrogen-bonding capacity, and lipophilicity versus the 4-carboxylate, 3-carboxylate, 6-substituted, or 8-substituted derivatives [1][2]. In the 2-phenyl-4-hydroxyquinoline series, the presence or absence of the 4-hydroxyl group alone determines tautomeric preference between the 4-hydroxyquinoline and 4-oxoquinoline forms, which has been shown by Horta et al. (2015) to directly affect interactions with biological targets such as the Plasmodium falciparum bc₁ protein complex [3]. Substituting a des-hydroxy analog (e.g., methyl 2-phenylquinoline-4-carboxylate, CAS 4546-48-9) eliminates the hydrogen-bond donor at position 4, alters the compound's pKa, and fundamentally changes its ionization state under physiological and assay conditions [4]. Similarly, replacing the methyl ester with the corresponding free carboxylic acid or the ethyl ester affects membrane permeability and metabolic stability, as established for related quinoline-7-carboxylate series [5]. Positional isomerism on the quinoline ring alone can convert an active anticoccidial into an inactive compound, as classically demonstrated in the 4-hydroxyquinolinecarboxylate series [6].

Quantitative Differentiation Evidence for CAS 825620-22-2 vs. Closest 2-Phenylquinoline Analogs


Carboxylate Position: 7-COOMe vs. 4-COOMe — A Regioisomeric Distinction with Pharmacological Precedent

CAS 825620-22-2 carries the methyl ester at the quinoline 7-position, whereas the most widely studied 2-phenylquinoline methyl ester analog, methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9, a cinchophen derivative), places the ester group at the 4-position [1][2]. These two compounds are constitutional isomers (both C₁₇H₁₃NOₓMW, but 279.29 vs. 263.29 g/mol due to the additional oxygen from the 4-hydroxy group on the target). In the broader 4-hydroxyquinolinecarboxylate series, relocation of the carboxylate from the 3-position to the 7-position has been shown by Mizzoni (1970) to produce marked differences in anticoccidial activity, with certain regioisomers active at <0.0125% in feed while others were inactive at 4-fold higher concentrations [3]. Although Mizzoni studied the free acids rather than the methyl esters, the position-activity principle translates directly to the ester series because the ester functions as a metabolic prodrug whose cleavage generates a distinct regioisomeric carboxylic acid in vivo [3][4].

Antimicrobial Research Quinoline SAR Cinchophen Differentiation

4-OH vs. 4-H: Hydrogen-Bond Donor Capacity as a Physicochemical Discriminator

CAS 825620-22-2 possesses one hydrogen-bond donor (HBD) at the 4-hydroxy position, whereas its des-hydroxy analog methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9) has zero HBDs [1][2]. This difference is critical because the 4-hydroxy/4-oxo tautomeric system has been directly implicated in target engagement at the bc₁ protein complex of Plasmodium falciparum: Horta et al. (2015) established that the 4-oxoquinoline form, accessible only when a 4-OH/NH tautomerizable group is present, makes key hydrogen-bond interactions at the Qo site that are unavailable to the purely 4-unsubstituted analog [3]. In the 2-phenyl-4-hydroxyquinoline subclass, Sabatini et al. (2011) demonstrated that the 4-hydroxy group is essential for NorA efflux pump inhibition in Staphylococcus aureus, with the 4-hydroxy-2-phenylquinoline core compound (1144-20-3) showing a >4-fold reduction in ciprofloxacin MIC in the presence of the inhibitor [4]. The methyl ester at position 7 in the target compound modulates the overall polarity (TPSA = 55.4 Ų) while preserving the critical 4-OH pharmacophore [1].

Efflux Pump Inhibition Tautomerism Pharmacophore Analysis

Topological Polar Surface Area (TPSA) and Its Implications for Membrane Permeability and Biological Compartment Access

The target compound exhibits a computed TPSA of 55.4 Ų, which is intermediate between the des-hydroxy 2-phenylquinoline ester analog (39.2 Ų) and the 4-hydroxyquinoline-7-carboxylate without the 2-phenyl group (methyl 4-hydroxyquinoline-7-carboxylate; estimated TPSA ~59.2 Ų) [1][2][3]. In drug discovery, TPSA below 60 Ų is generally predictive of good blood-brain barrier penetration, while TPSA above 140 Ų predicts poor absorption [4]. The 16.2 Ų TPSA increment over the des-hydroxy comparator translates to a meaningful reduction in predicted passive membrane permeability, while still placing the compound well within the CNS-accessible range. This positions CAS 825620-22-2 differently than the more polar 3-carboxylate 4-hydroxyquinolines (e.g., decoquinate analogs with TPSA >70 Ų) and the less polar 4-carboxylate cinchophen ester series [5].

ADME Prediction Blood-Brain Barrier Membrane Permeability

Molecular Weight and Heavy Atom Count: Differentiating 7-COOMe from Des-Ester and Free-Acid Analogs

The target compound (MW 279.29 g/mol) differs from the 2-phenylquinoline-4-carboxylate methyl ester analog (MW 263.29 g/mol) by one additional oxygen atom, reflecting the 4-hydroxy group [1][2]. This 16 Da mass difference corresponds to a measurable shift in exact mass (279.08954 Da vs. 263.09463 Da) that can serve as an analytical QC discriminator by high-resolution mass spectrometry [1][2]. More importantly, the target’s heavy atom count of 21 (vs. 20 for the des-hydroxy comparator) increases molecular complexity index from 464 to 451 (PubChem complexity score) [1][2]. The free acid analog (7-quinolinecarboxylic acid, 4-hydroxy-2-phenyl-) would have MW 265.26 g/mol and different ionization behavior (predicted pKa of the acid ~3-4), which alters solubility and protein binding relative to the neutral methyl ester .

Fragment-Based Drug Design Lead Optimization Physicochemical Property Filtering

Role of Ester Alkyl Group: Methyl vs. Ethyl and the Anticoccidial Prodrug Precedent

CAS 825620-22-2 is specifically the methyl ester. In the 4-hydroxyquinoline anticoccidial series, the nature of the ester alkyl group is not interchangeable: decoquinate, the archetypal veterinary anticoccidial (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate), utilizes an ethyl ester, and the methyl ester analog would be expected to display a different in vivo hydrolysis rate and thus different systemic exposure of the active free acid [1][2]. While no published study directly compares the methyl and ethyl esters of the 7-carboxylate-2-phenyl series, class-level SAR from the 3-carboxylate series shows that ester alkyl chain length alters anticoccidial efficacy, with ethyl esters generally outperforming methyl esters in dietary feed models due to slower hydrolysis and prolonged intestinal residence time [3]. The methyl ester of the target compound may therefore be more rapidly hydrolyzed, offering advantages in applications where rapid conversion to free acid is desired (e.g., in vitro enzyme assays where the free acid is the active species) but potentially requiring higher or more frequent dosing if used in an in vivo coccidiosis model [3].

Prodrug Design Anticoccidial Chemistry Ester Hydrolysis Rate

Tautomeric Stability and Predicted pKa: The 4-Hydroxy ↔ 4-Oxo Equilibrium as a Unique Molecular Property

The target compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1H-quinoline forms, a property that is entirely absent from the 4-unsubstituted analog methyl 2-phenylquinoline-4-carboxylate [1]. Horta et al. (2015) established via B3LYP/6-311++G(d,p) calculations that for structurally related quinolone 3-esters, the hydroxyquinoline tautomer is energetically preferred over the quinolone form, with a free energy difference (ΔG) of 27-38 kJ mol⁻¹ [2]. This tautomeric preference is environmentally sensitive: polar solvents and protein binding pockets can alter the equilibrium, making the compound functionally responsive to its biological microenvironment [2]. Additionally, the predicted pKa of the 4-OH group (estimated at approximately 3.86 ± 0.40 for methyl 4-hydroxyquinoline-7-carboxylate analog) means that at physiological pH 7.4, the compound is predominantly deprotonated at the 4-position, stabilizing the 4-oxo resonance form . The comparator (no 4-OH) lacks this ionization capacity entirely.

Tautomerism Quantum Chemical Calculations Drug-Target Interaction Modeling

Evidence-Linked Research and Industrial Application Scenarios for 7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester (CAS 825620-22-2)


Anticoccidial Lead Optimization: 7-Carboxylate Quinoline Scaffold Exploration

When a medicinal chemistry or veterinary parasitology team is expanding SAR around the 4-hydroxyquinoline anticoccidial pharmacophore, CAS 825620-22-2 provides the specific 7-carboxylate methyl ester substitution pattern that is structurally distinct from the clinically established 3-carboxylate ethyl esters (decoquinate series). The 7-position ester, after in vivo hydrolysis to the free acid, presents the carboxylate pharmacophore at a different vector angle and distance relative to the quinoline core, enabling exploration of complementary binding modes at the cytochrome bc₁ complex Qo site [1][2]. The methyl ester offers the advantage of rapid and complete in vitro hydrolysis for biochemical assays where the free acid is the active inhibitory species [1].

Bacterial Efflux Pump Inhibitor (EPI) Development Using the 2-Phenyl-4-hydroxyquinoline Chemotype

The 4-hydroxy-2-phenyl substructure has been validated as a critical scaffold for Staphylococcus aureus NorA efflux pump inhibition, with Sabatini et al. (2011) demonstrating that the 2-phenyl-4-hydroxyquinoline core reduces ciprofloxacin MIC by >4-fold in NorA-overexpressing strains [3]. CAS 825620-22-2 combines this validated EPI pharmacophore with a 7-methyl ester that can be exploited for further derivatization (e.g., amide formation, hydrazide synthesis, or hydrolysis to acid for salt formation). This compound is therefore positioned as a key intermediate for synthesizing focused EPI libraries that retain the essential 4-OH hydrogen-bond donor while exploring 7-position substituent effects on bacterial membrane permeability and eukaryotic cytotoxicity [3].

Antimalarial Tautomer-Dependent bc₁ Complex Targeting

Where a research program investigates quinoline-based antimalarials that exploit the 4-hydroxy/4-oxo tautomeric equilibrium, CAS 825620-22-2 offers the combination of the tautomerizable 4-OH group and the 7-COOMe substitution that has not been characterized in the published antimalarial quinolone-3-ester series [4]. Horta et al. (2015) demonstrated that the 4-oxoquinoline form is essential for bc₁ complex binding and that the tautomeric state can be influenced by the substitution pattern [4]. The 7-carboxylate methyl ester provides an electron-withdrawing group para to the quinoline nitrogen, potentially stabilizing the 4-oxo tautomer relative to the 4-hydroxy form in a manner that differs from the 3-ester analogs studied to date, warranting direct evaluation against chloroquine-resistant P. falciparum strains [4].

Analytical Reference Standard and QC Marker for 7-Carboxylate Quinoline Ester Synthesis

In synthetic chemistry workflows producing 7-substituted 4-hydroxyquinoline esters, the exact mass (279.08954 Da), characteristic TPSA (55.4 Ų), and defined logP (3.0) of CAS 825620-22-2 provide a reliable analytical reference point for LC-MS method development and reaction monitoring [5]. The 16 Da mass offset from the des-hydroxy 4-carboxylate isomer enables unambiguous differentiation of regioisomeric products by HRMS, supporting quality control in multi-step quinoline synthetic routes [5].

Quote Request

Request a Quote for 7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.